

# Pharmacological Profile & Hepatotoxicity of Methasterone

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## Compound Focus: Methasterone

CAS No.: 3381-88-2

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The quantitative data on **methasterone**'s activity and associated risks are summarized in the following tables for clear comparison.

Table 1: Anabolic-Androgenic Profile and Key Characteristics

Attribute	Value / Description	Notes / Source
Chemical Name	2 $\alpha$ ,17 $\alpha$ -Dimethyl-5 $\alpha$ -androstan-17 $\beta$ -ol-3-one	[1] [2]
Anabolic-to-Androgenic Ratio (Q-ratio)	20	Ratio of anabolic (400%) to androgenic (20%) potency relative to methyltestosterone [1] [2].
Anabolic Potency	400% of Methyltestosterone	Orally active; high absolute potency [1] [2].
Androgenic Potency	20% of Methyltestosterone	Considered low relative to its anabolic effect [1] [2].
Primary Mechanism	Androgen Receptor (AR) Agonist	Non-aromatizable; its 3D conformation potently activates the AR [2].

Table 2: Hepatotoxicity Profile and Case Data

Attribute	Details	Notes / Source
Hepatotoxicity Risk	Potent and pronounced	A key defining characteristic; risk is exceptionally high [1] [2].
Primary Liver Injury	<b>Cholestasis</b> and jaundice	Rapid onset is common; can lead to severe liver damage [1] [2].
Proposed Mechanism	Inhibition of <b>AKR1D1</b> enzyme	This enzyme is crucial for clearing steroids from the liver. Its inhibition disrupts bile acid synthesis, leading to cholestasis [2].
Case Study Data	Multiple cases of severe liver injury cited in medical literature	Includes cholestatic jaundice and liver failure requiring medical intervention [1].

## Analytical Detection and Metabolic Profiling

The detection of **methasterone** misuse, particularly in anti-doping contexts, relies on identifying its metabolites in urine.

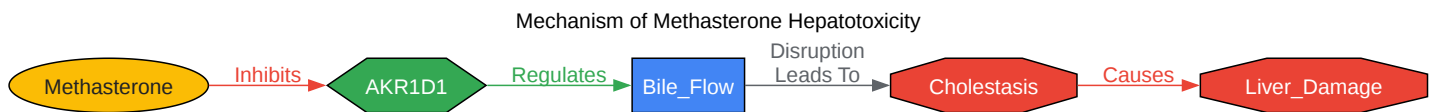
**Table 3: Key Metabolic Pathways and Analytical Methods**

Aspect	Methodology & Findings	Experimental Context
Primary In Vitro Model	Human liver <b>S9 fractions</b>	Used to predict human metabolism and generate metabolites for characterization [3].
Key Analytical Instrument	<b>GC-Orbitrap-HRMS</b> (Gas Chromatography-Orbitrap-High-Resolution Mass Spectrometry)	Provides high accuracy for identifying and characterizing metabolites [3].
Key Metabolites Identified	Five metabolites identified in vitro, including a novel tetrol metabolite ( <b>MTS-M3</b> : 2 $\alpha$ ,17 $\alpha$ -dimethyl-5 $\xi$ -androstane-3 $\alpha$ ,12 $\xi$ ,16 $\xi$ ,17 $\beta$ -tetrol)	Metabolites were identified by comparing full-scan mass spectrometry data with control groups [3].

Aspect	Methodology & Findings	Experimental Context
Workflow	Incubation → Metabolite Extraction → Analysis via GC-Orbitrap-HRMS → Structural Elucidation	Confirms the applicability of the S9 model for in vitro metabolic studies of anabolic steroids [3].

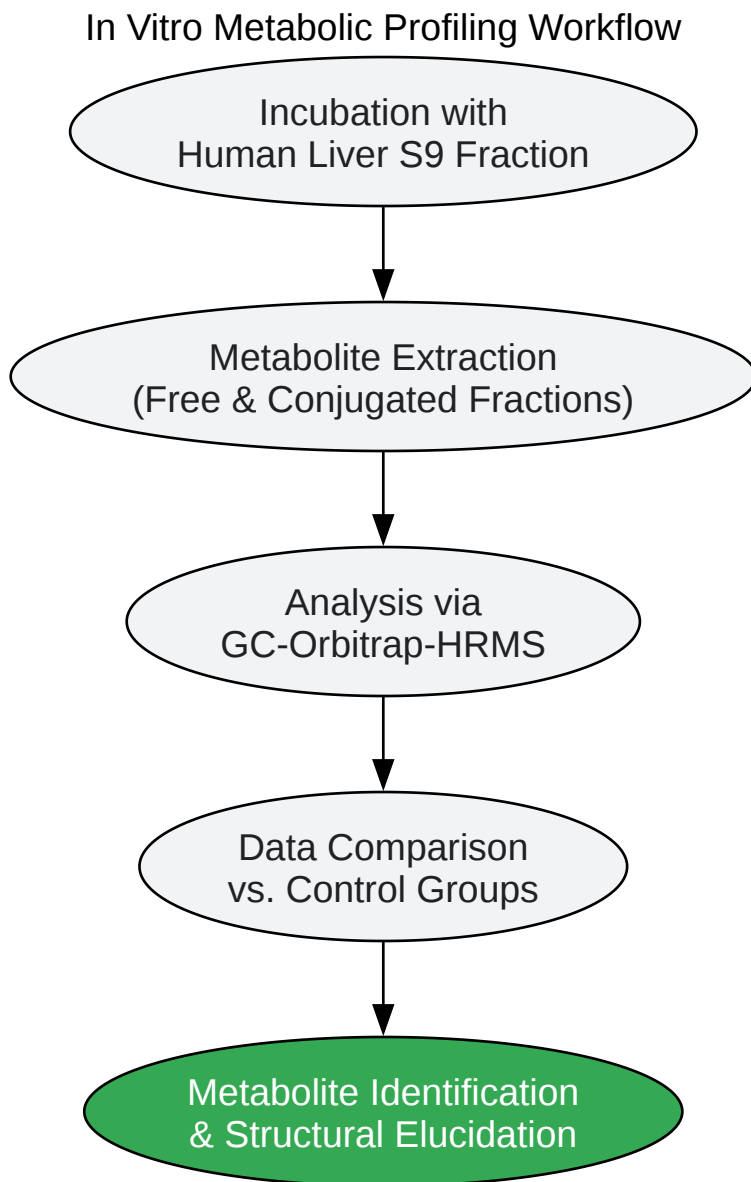
## Visualizing Mechanisms and Methods

Below are the Graphviz diagrams that illustrate the core concepts and processes described in this document.



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*Diagram 1: Proposed pathway for **methasterone**-induced liver injury via inhibition of the AKR1D1 enzyme, leading to cholestasis.*



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Diagram 2: Experimental workflow for identifying **methasterone** metabolites using human liver S9 fractions and GC-Orbitrap-HRMS.

## Research Implications & Rational Use Cases

The data presents a clear trade-off: **awesome absolute anabolic potency** versus **profound risks for hepatic injury** [2]. This dichotomy makes rational use cases for **methasterone** strikingly limited.

- **Structural Basis for Potency:** The unique **2 $\alpha$ ,17 $\alpha$ -dimethyl** structure is the key to its effects. The 2 $\alpha$ -methyl group enhances oral absorption and prevents rapid inactivation, independently contributing to the potency provided by the 17 $\alpha$ -methyl group. This combination creates a highly anabolic, antiestrogenic drug with low relative androgenic potency, but with pronounced hepatotoxicity [2].
- **Defined Use Case:** Analysis suggests that the only rational use case for **methasterone** would be deep into a contest preparation for a very advanced bodybuilder, where the potent muscle-anabolism and ability to maintain a "full" look despite low carbohydrate intake might provide a critical advantage, potentially justifying the extreme hepatotoxic risk [2]. For all other user levels, its use is considered unreasonable.

## Critical Safety and Regulatory Notes

- **Medical Status:** **Methasterone** was never an approved prescription drug and is classified as a Schedule III controlled substance in the U.S. Its legal sale as a dietary supplement was a temporary circumvention of the Anabolic Steroid Control Act [1].
- **WADA Status:** **Methasterone** is explicitly prohibited by the World Anti-Doping Agency (WADA) [1] [3].

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## References

1. - Wikipedia Methasterone [en.wikipedia.org]
2. Insights: Unique Characteristics of... Methasterone [thinksteroids.com]
3. Characterization and metabolic profiling of oxymetholone and... [link.springer.com]

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**Address:** Ontario, CA 91761, United States

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